molecular formula C11H12Cl2O B15110608 Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- CAS No. 1269530-16-6

Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl-

Cat. No.: B15110608
CAS No.: 1269530-16-6
M. Wt: 231.11 g/mol
InChI Key: MOEPTMHNKIILEJ-UHFFFAOYSA-N
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Description

Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- is a chemical compound with a unique structure that includes a cyclopropane ring, a methanol group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- typically involves the reaction of 2,3-dichlorophenylacetonitrile with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the dichlorophenyl group or to modify the cyclopropane ring.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid.

    Reduction: Formation of cyclopropanemethanol derivatives with modified phenyl groups.

    Substitution: Formation of various substituted cyclopropanemethanol derivatives.

Scientific Research Applications

Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropane ring and dichlorophenyl group play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the cyclopropane and methanol groups.

    Cyclopropanemethanol: Contains the cyclopropane and methanol groups but lacks the dichlorophenyl group.

    2-(2,3-Dichlorophenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- is unique due to its combination of a cyclopropane ring, a methanol group, and a dichlorophenyl group

Properties

CAS No.

1269530-16-6

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

1-[2-(2,3-dichlorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H12Cl2O/c1-6(14)8-5-9(8)7-3-2-4-10(12)11(7)13/h2-4,6,8-9,14H,5H2,1H3

InChI Key

MOEPTMHNKIILEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1C2=C(C(=CC=C2)Cl)Cl)O

Origin of Product

United States

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